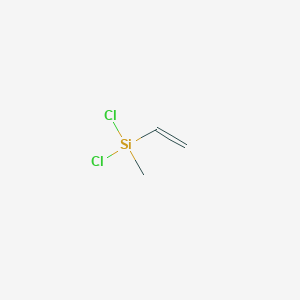

Dichloromethylvinylsilane

描述

Contextualization within Halosilane Chemistry

Dichloromethylvinylsilane belongs to the subclass of halosilanes, specifically chlorosilanes, which are silicon-containing compounds where silicon is bonded to one or more halogen atoms—in this case, two chlorine atoms. ontosight.aichemicalbook.com The presence of the Si-Cl bonds makes the compound highly reactive. ontosight.ai This reactivity is a defining characteristic of chlorosilanes, which are susceptible to nucleophilic attack at the silicon atom. organic-chemistry.org

The compound reacts readily with water and other protic solvents in a process called hydrolysis, which breaks the Si-Cl bonds to form silanols and releases hydrochloric acid. researchgate.net This high reactivity distinguishes it from less reactive organosilanes and is a key factor in its utility. For instance, compared to dichlorodimethylsilane (B41323), which is also a precursor for silicones, this compound's vinyl group offers an additional reaction site. chemicalbook.com Conversely, it is less reactive than vinyltrichlorosilane, which possesses three chlorine atoms, providing a different reactivity profile for synthetic chemists to utilize. chemicalbook.com

Significance of Vinyl and Dichloro Functional Groups in Organosilicon Compounds

The importance of this compound in chemical synthesis is derived directly from its two distinct functional groups: the dichloro group and the vinyl group. ontosight.ai This dual functionality makes it a versatile precursor for a variety of complex molecules and polymers. chemicalbook.com

Dichloro Group (-SiCl₂-): The two chlorine atoms attached to the silicon center are highly reactive. They serve as leaving groups in nucleophilic substitution reactions, allowing for the formation of new bonds with a wide range of nucleophiles. organic-chemistry.org The most significant reaction is hydrolysis, which leads to the formation of siloxane (Si-O-Si) bonds. This condensation process is the fundamental reaction for building the backbone of silicone polymers. acs.org

Vinyl Group (-CH=CH₂): The vinyl group provides a site for polymerization and other addition reactions. organic-chemistry.org This functionality is crucial for creating cross-linked silicone networks, which are essential for materials like silicone elastomers (rubbers) and sealants. ontosight.airesearchgate.net The vinyl group can participate in various polymerization techniques, including those initiated by free radicals or through hydrosilylation, where a Si-H bond adds across the double bond.

The combination of these two groups in a single molecule allows for precise control over the structure and properties of the resulting polymers. chemimpex.com For example, the density of vinyl groups along a polymer chain can be controlled to tailor the cross-linking density, thereby influencing the mechanical properties of the final silicone product.

Historical Overview of this compound Research and Development

The field of organosilicon chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound reported in 1863. connectedpapers.com The development of chlorosilanes as key industrial intermediates gained momentum in the early to mid-20th century. Research into related compounds, such as vinyltrichlorosilane and other chloromethyl-substituted silanes, was documented in the 1950s. researchgate.net This foundational work paved the way for the synthesis and exploration of a wide variety of organosilicon monomers.

By the latter half of the 20th century, this compound was established as a significant compound in more advanced synthetic applications. For example, a 1997 study detailed its use in Friedel-Crafts polyalkylation reactions with various alkylbenzenes, demonstrating its utility in creating complex organosilicon structures under mild conditions. researchgate.netaip.org This research showcased the compound's reactivity and its potential for generating new molecular architectures beyond simple polymerization. The ongoing development of synthetic methods for vinylsilanes has continued to expand the toolkit available to chemists, further cementing the role of compounds like this compound. organic-chemistry.org

Current Research Trends and Future Perspectives in this compound Chemistry

Current research on this compound continues to explore its potential in advanced materials and sustainable technologies. A significant trend is its use as a single-source precursor in materials science. For example, it has been successfully used in metalorganic chemical vapor deposition (MOCVD) to grow beta-silicon carbide (β-SiC) thin films and nanowires. chemicalbook.comlbl.gov This application is of interest for fabricating electronic devices capable of operating at high power and high temperatures. lbl.gov

Further research has demonstrated its role in synthesizing novel organoboron compounds and new types of anionic silicone surfactants through thiol-ene "click" reactions. chemicalbook.comsigmaaldrich.com In the realm of energy storage, this compound has been used to derive polymer-based silicon carbonitride (SiCN) materials that show promise as stable, high-performance anodes for lithium-ion batteries. sigmaaldrich.com

Future perspectives are shaped by the increasing demand for high-performance materials in the electronics, automotive, and construction industries. acs.org There is a growing focus on developing more sustainable and environmentally friendly production methods for key chemical intermediates like this compound. acs.org Innovations are likely to target the creation of specialty silicones with enhanced properties, such as improved thermal stability, durability, and dielectric performance, to meet the demands of next-generation technologies. acs.orgchemchart.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 124-70-9 | ontosight.ainih.govlbl.govsoci.orgsigmaaldrich.com |

| Molecular Formula | C₃H₆Cl₂Si | ontosight.ailbl.govsigmaaldrich.com |

| Molecular Weight | 141.07 g/mol | ontosight.ailbl.govsoci.orgsigmaaldrich.com |

| Appearance | Colorless to slightly yellow liquid | ontosight.aisoci.orgsigmaaldrich.com |

| Odor | Pungent | ontosight.ai |

| Density | 1.08 g/mL at 25 °C | ontosight.aisigmaaldrich.comnist.gov |

| Boiling Point | 92 °C | ontosight.aisigmaaldrich.comnist.gov |

| Melting Point | -78 °C | soci.orgsigmaaldrich.com |

| Refractive Index | n20/D 1.430 | ontosight.aisigmaaldrich.comnist.gov |

| IUPAC Name | dichloro-ethenyl-methylsilane | nih.gov |

Table 2: Comparison with Similar Halosilanes

| Compound | Formula | Key Features | Source(s) |

| This compound | C₃H₆Cl₂Si | Combines vinyl and dichloro groups for both addition and substitution reactions. | chemicalbook.com |

| Methyl dichlorosilane | CH₄Cl₂Si | Primarily used for silicone production; less reactive than this compound. | chemicalbook.com |

| Vinyltrichlorosilane | C₂H₃Cl₃Si | More reactive due to three chlorine atoms; used in similar applications but with a distinct reactivity pattern. | chemicalbook.com |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | A common silicone precursor, but lacks the vinyl group for addition polymerization. | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dichloro-ethenyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2Si/c1-3-6(2,4)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJJAVFOBDSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29763-18-6 | |

| Record name | Silane, dichloroethenylmethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29763-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027033 | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethylvinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-70-9 | |

| Record name | Methylvinyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylvinyldichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methylvinyldichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)(vinyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMETHYLVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27Y6F24PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of Dichloromethylvinylsilane

Direct Chlorination Approaches

Direct chlorination involves the substitution of a hydrogen atom with a chlorine atom on a precursor molecule. In the context of Dichloromethylvinylsilane synthesis, this typically refers to the chlorination of a methyl group on a vinylsilane substrate.

The synthesis of chloromethyl-functional silanes can be achieved through the reaction of methyl-containing silanes with chlorinating agents. This process is often a free-radical chain reaction, where a methyl group attached to the silicon atom is chlorinated. The reaction can be initiated by high-energy electromagnetic radiation, such as UV light, or by chemical radical initiators. google.com

A common approach involves reacting a methylsilane with chlorine gas or other chlorine sources like sulphuryl chloride. The reaction proceeds by substituting hydrogen atoms on the methyl group with chlorine atoms. To produce this compound specifically, the starting material would ideally be methylvinyldichlorosilane, where the target for chlorination is the remaining methyl group. However, the literature more broadly covers the chlorination of various methylchlorosilanes. google.comnih.gov

The yield and selectivity of direct chlorination are highly dependent on the reaction parameters. The goal is to achieve the desired level of chlorination while minimizing undesirable side reactions.

Catalysts and Initiators:

Free-Radical Initiators: For chlorination reactions using agents like sulphuryl chloride, initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide are studied to optimize product yield.

Photochemical Initiation: The action of high-energy light is a well-established method for initiating the chlorination of methylsilanes. google.com This is particularly common for side-chain chlorination. google.com

Lewis Acids: While Lewis acid catalysts like ferric chloride or aluminum chloride are typically used for chlorinating aromatic rings, their application in side-chain chlorination is less common and requires different conditions. google.com

Reaction Conditions: The precise control of reaction conditions is vital for maximizing the efficiency of the chlorination process. Key parameters include temperature, reactant molar ratios, and the presence of additives. For instance, in the chlorination of methylchlorosilanes, temperatures are often kept below the boiling point of the silane (B1218182) substrate. google.com The molar ratio of the silane to chlorine is preferably kept high (e.g., above 2.0:1.0) to control the extent of chlorination. google.com Furthermore, the presence of hydrogen chloride can influence the reaction. google.com Studies on the chlorination of impurities in trichlorosilane (B8805176) have shown that reaction time and temperature significantly impact the conversion rate. nih.gov

| Parameter | Influence on Reaction | Typical Conditions / Remarks |

|---|---|---|

| Initiator/Catalyst | Initiates the free-radical chain reaction, affecting reaction rate. | UV radiation; Chemical initiators (AIBN, Benzoyl Peroxide). google.com |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Preferably below the boiling point of the methylsilane substrate, e.g., 5-15°C. google.com |

| Reactant Molar Ratio | Controls the degree of chlorination. A substoichiometric amount of chlorine is used. | Molar ratio of methylsilane to chlorine is often greater than 2:1. google.com |

| Solvent | Can influence reaction kinetics and product distribution. | Reactions are often carried out without a solvent or in inert solvents like carbon tetrachloride. google.com |

Silane Coupling Reactions

Silane coupling reactions are fundamental in organosilicon chemistry for forming stable silicon-carbon bonds. These methods can be adapted to introduce specific organic moieties, such as the vinyl group, onto a silicon precursor.

The synthesis of this compound via coupling reactions involves the formation of the Si-C vinyl bond. This compound itself can be used as a building block in chemical synthesis, undergoing reactions like nucleophilic substitution and cross-coupling to introduce the vinylsilane moiety into other molecules. guidechem.com

A key strategy for its synthesis would involve a metal-catalyzed cross-coupling reaction. This could theoretically involve reacting a precursor containing a dichloromethylsilyl group (e.g., trichloromethylsilane) with a vinyl-containing organometallic reagent (e.g., vinylmagnesium bromide or vinyl lithium). Alternatively, a precursor with a Si-H bond could react with a vinyl source. Nickel-catalyzed reactions, for example, have been shown to promote the insertion of vinylidenes into Si-H bonds, providing a route to vinyl silanes. nih.gov While not a direct synthesis of the target molecule, these advanced methods illustrate the principle of forming the required Si-vinyl bond through catalytic coupling.

Optimizing any chemical synthesis is crucial for achieving desired outcomes such as high yield, purity, and selectivity. sigmaaldrich.com For silane coupling reactions, several parameters must be carefully controlled.

Catalyst System: The choice of metal (e.g., palladium, nickel) and the associated ligands is critical. Ligands can influence the catalyst's activity and selectivity, preventing side reactions.

Temperature: Reaction temperature must be controlled to ensure the stability of the organometallic reagents and to manage the reaction rate.

Stoichiometry: The ratio of the silicon precursor, the vinyl source, and the catalyst must be optimized to ensure complete conversion and minimize the formation of byproducts from homocoupling or other side reactions.

| Parameter | Area of Optimization | Objective |

|---|---|---|

| Catalyst & Ligand | Screening various metal-ligand combinations. | Maximize catalytic activity and selectivity towards the desired Si-vinyl bond formation. |

| Solvent | Testing different anhydrous organic solvents (e.g., THF, Diethyl Ether, Toluene). | Ensure reagent stability and optimize reaction kinetics. adichemistry.com |

| Temperature | Varying the reaction temperature from low (e.g., 0°C) to reflux conditions. | Balance reaction rate against the stability of reactants and intermediates. |

| Reactant Concentration | Adjusting the concentration of silicon and vinyl reagents. | Improve yield and minimize side reactions like homocoupling. |

Wurtz Reaction Applications in this compound Synthesis

The Wurtz reaction is a coupling method where two alkyl halides react with sodium metal in a dry ether environment to form a higher alkane. wikipedia.orgbyjus.com This reaction proceeds through a mechanism involving a metal-halogen exchange to form an organometallic intermediate, which then acts as a nucleophile. wikipedia.orglibretexts.org

While the classical Wurtz reaction is used to form C-C bonds, it has been extended to the synthesis of main group compounds, including organosilanes. wikipedia.org A notable example in silicon chemistry is the synthesis of hexamethyldisilane (B74624) from trimethylsilyl (B98337) chloride and sodium, which forms a Si-Si bond. wikipedia.org

2 Me₃SiCl + 2 Na → Me₃Si−SiMe₃ + 2 NaCl

Applying this reaction directly to the synthesis of this compound is not straightforward. A hypothetical approach could involve a Wurtz-Fittig type co-coupling reaction between two different organohalide species, such as trichloromethylsilane and vinyl chloride, with sodium metal. However, a significant limitation of the Wurtz reaction is that when two different alkyl halides are used, a mixture of products is formed (R-R, R'-R', and R-R'), leading to low yields of the desired unsymmetrical product. adichemistry.comjk-sci.com This makes the Wurtz reaction generally unsuitable for preparing unsymmetrical compounds and thus an inefficient method for the targeted synthesis of this compound.

Mechanistic Investigations of Wurtz Reduction-Coupling Systems

The precise mechanism of the Wurtz-Fittig reaction in the context of vinylsilane synthesis has been a subject of scientific discussion, with two primary pathways proposed: a radical mechanism and an organo-alkali mechanism. lscollege.ac.inwikipedia.org

The radical mechanism suggests the initial formation of alkyl and aryl radicals through the action of sodium. lscollege.ac.in These radicals then combine to form the desired product. lscollege.ac.in Evidence for this mechanism is supported by the formation of side products, such as triphenylene (B110318) in reactions involving chlorobenzene, which are best explained by the intermediacy of free radicals. lscollege.ac.in

Alternatively, the organo-alkali mechanism posits the formation of an organosodium intermediate. unacademy.comwikipedia.org In this pathway, the more reactive halide, typically the alkyl halide, reacts with sodium to form an organosodium compound. This compound then acts as a nucleophile, attacking the other halide to form the new carbon-silicon bond. unacademy.comorganic-chemistry.org Indirect evidence, such as the formation of carboxylic acids when carbon dioxide is introduced to similar reaction mixtures, supports the existence of these organo-alkali intermediates. wikipedia.org

It is plausible that both mechanisms operate concurrently, with the predominant pathway influenced by reaction conditions and the specific substrates involved.

Role of Sodium in Dechlorination Processes

Sodium metal is a critical reagent in the Wurtz-Fittig synthesis of this compound, where it functions as a potent reducing agent to facilitate the dechlorination and subsequent coupling reaction. The process involves the transfer of electrons from sodium to the chlorosilane and the alkyl halide.

In the context of the radical mechanism, sodium donates an electron to the organohalide, leading to the cleavage of the carbon-halogen or silicon-halogen bond and the formation of a radical species and a sodium halide salt. byjus.comlibretexts.org

Reaction Step: R-Cl + Na → R• + NaCl

In the organo-alkali mechanism, two equivalents of sodium react with the halide to form the organosodium compound. wikipedia.org

Reaction Step: R-Cl + 2Na → R-Na + NaCl

The high reactivity of sodium necessitates the use of anhydrous (dry) solvents, such as ether or dioxane, to prevent reactions with water, which would consume the sodium and quench the desired reaction intermediates. niscpr.res.inadichemistry.com

Alternative and Emerging Synthetic Routes

Research into the synthesis of this compound has expanded to include alternative pathways that may offer advantages in terms of efficiency, selectivity, and environmental impact.

Hydrosilylation-Based Synthetic Pathways

Hydrosilylation presents a powerful and atom-economical method for the formation of silicon-carbon bonds and is a viable route for the synthesis of vinylsilanes. sigmaaldrich.com This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex. mdpi.com

For the synthesis of this compound, a potential pathway involves the hydrosilylation of an alkyne with dichloromethylsilane (B8780727) (H₂Si(CH₃)Cl₂). A variety of catalysts can be employed to promote this transformation, with platinum-based catalysts such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst being classical examples. sigmaaldrich.comacs.org Rhodium and cobalt complexes have also demonstrated high efficacy in catalyzing hydrosilylation reactions. sigmaaldrich.comresearchgate.net

A key feature of many hydrosilylation reactions is their high regioselectivity, often proceeding with anti-Markovnikov addition to terminal alkynes, yielding the β-vinylsilane. organic-chemistry.org However, catalyst and substrate control can influence the regiochemical outcome.

Table 1: Comparison of Catalysts in Hydrosilylation of Alkynes

| Catalyst Type | Predominant Isomer | Reference |

|---|---|---|

| Platinum (Speier's, Karstedt's) | trans-β-vinylsilanes | sigmaaldrich.com |

| Rhodium-based | trans-β-vinylsilanes | sigmaaldrich.com |

| Ruthenium-based | cis-β-vinylsilanes | sigmaaldrich.com |

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis, several strategies can be considered to enhance its environmental profile.

One area of focus is the development of chlorine-free synthetic routes. The "direct synthesis" of organosilicon compounds, a cornerstone of the silicones industry, traditionally reacts silicon metal with methyl chloride. mdpi.com A greener alternative that is gaining traction is the direct reaction of silicon with alcohols or ethers to produce alkoxysilanes, thereby avoiding the use of chlorine. mdpi.comrsc.org While not a direct synthesis of this compound, the development of chlorine-free precursors represents a significant step towards more environmentally benign processes in organosilicon chemistry. mdpi.com

Another green chemistry consideration is the choice of solvents. Traditional syntheses often employ volatile organic compounds (VOCs). Research into greener solvent alternatives is an active area, with the goal of replacing hazardous solvents with more benign options. whiterose.ac.uk

Furthermore, the development of more efficient and recyclable catalysts for hydrosilylation can contribute to a greener process by reducing waste and energy consumption. nih.gov The use of earth-abundant metal catalysts, such as those based on cobalt, is also a promising avenue for more sustainable chemical production. acs.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Triphenylene |

| Chlorobenzene |

| Dichloromethylsilane |

| Hexachloroplatinic acid |

| Methyl chloride |

| Alkoxysilanes |

Reaction Mechanisms and Chemical Transformations of Dichloromethylvinylsilane

Reactivity of Silicon-Chlorine Bonds

The silicon-chlorine (Si-Cl) bonds in dichloromethylvinylsilane are highly susceptible to nucleophilic attack, making them key sites for a variety of chemical modifications. This reactivity is fundamental to the synthesis of silicone polymers and other organosilicon compounds.

Nucleophilic Substitution Reactions at Silicon

The primary reaction pathway involving the Si-Cl bonds is nucleophilic substitution, which typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the electrophilic silicon atom, leading to the displacement of a chloride ion, which acts as a good leaving group.

The SN2 reaction at a silicon center differs from the analogous reaction at a carbon center. Due to the larger size of the silicon atom and the longer Si-C and Si-Cl bonds, the silicon center is more accessible to incoming nucleophiles, and steric hindrance is less of a factor. The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy the axial positions.

Common nucleophiles used in reactions with this compound include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions are pivotal for forming new silicon-carbon bonds, allowing for the introduction of a wide range of organic functionalities onto the silicon atom. For instance, the reaction with a Grignard reagent can replace one or both chlorine atoms with alkyl or aryl groups.

Hydrolysis and Condensation Pathways

One of the most significant reactions of this compound is its hydrolysis, which serves as the foundational step in the production of polysiloxanes. The Si-Cl bonds are readily attacked by water molecules, initiating a series of reactions that ultimately lead to the formation of a stable siloxane backbone.

The hydrolysis process begins with the nucleophilic attack of a water molecule on the silicon atom, resulting in the displacement of a chloride ion and the formation of a silanol (B1196071) group (-Si-OH). This reaction is typically rapid and exothermic. Given that this compound has two chlorine atoms, this hydrolysis can occur twice to form methylvinylsilanediol (CH2=CH)(CH3)Si(OH)2.

Formation of Silanol and Siloxane Intermediates

The methylvinylsilanediol formed during hydrolysis is a key intermediate. However, silanols, particularly those with multiple hydroxyl groups on a single silicon atom, are often unstable and readily undergo condensation reactions. In the condensation step, two silanol groups react with each other to form a siloxane bond (-Si-O-Si-) and a molecule of water. This process can occur between two molecules of methylvinylsilanediol or between a silanol and an unreacted chlorosilane.

The repetition of these hydrolysis and condensation steps leads to the formation of longer siloxane chains and, eventually, to the high molecular weight polymer, poly(methylvinylsiloxane). The structure of the final polymer, whether it is linear, branched, or cross-linked, can be controlled by the reaction conditions, such as the concentration of water, temperature, and pH.

Reactivity of the Vinyl Group

The vinyl group (-CH=CH2) attached to the silicon atom provides another reactive site in this compound, enabling a different set of chemical transformations, most notably addition reactions.

Addition Reactions: Hydrosilylation Chemistry

Hydrosilylation is a powerful and widely utilized reaction in organosilicon chemistry. It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond of the vinyl group in this compound. This reaction is a highly efficient method for forming silicon-carbon bonds and is a cornerstone of the silicone industry, particularly for cross-linking silicone polymers to form elastomers.

The hydrosilylation of the vinyl group of this compound (or its derivatives) with a hydrosilane is typically catalyzed by a transition metal complex. The reaction generally proceeds with high atom economy, meaning that all the atoms of the reactants are incorporated into the final product.

A variety of transition metal complexes can catalyze the hydrosilylation reaction, with platinum and ruthenium complexes being among the most effective and widely studied.

Platinum-Mediated Hydrosilylation:

Platinum-based catalysts are the most common and active catalysts for hydrosilylation. The most well-known of these is Speier's catalyst (hexachloroplatinic acid, H2PtCl6) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). nih.gov The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. nih.gov This mechanism involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by the coordination of the alkene (the vinyl group), migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the product to regenerate the platinum(0) catalyst. nih.gov

Below is a table summarizing representative data for platinum-catalyzed hydrosilylation reactions involving vinylsilanes.

| Catalyst | Hydrosilane | Olefin | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |

| Karstedt's catalyst | Triethoxysilane | 1-Octene (B94956) | 80 | 1 x 10-4 | >95 | F. J. Williams et al. |

| Speier's catalyst | Phenylsilane | Styrene (B11656) | 110 | 1 x 10-3 | 90 | J. L. Speier et al. |

| Pt/C | Methyldiethoxysilane | Allyl chloride | 100 | 0.1 | 85 | M. G. Voronkov et al. |

Ruthenium-Complex Catalyzed Hydrosilylation:

Ruthenium complexes have also emerged as effective catalysts for hydrosilylation, sometimes offering different selectivity compared to platinum catalysts. A variety of ruthenium complexes, such as RuHCl(CO)(PPh3)3 and [RuCl2(p-cymene)]2, have been successfully employed. The catalytic cycle for ruthenium-catalyzed hydrosilylation can vary depending on the specific complex and reactants but often involves similar elementary steps to the platinum-catalyzed process, including oxidative addition, olefin coordination, insertion, and reductive elimination.

The following table presents illustrative data for ruthenium-catalyzed hydrosilylation of olefins.

| Catalyst | Hydrosilane | Olefin | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |

| RuHCl(CO)(PPh3)3 | Triethylsilane | 1-Hexene | 60 | 1 | 98 | H. K. Sharma et al. |

| [RuCl2(p-cymene)]2 | Phenylsilane | Styrene | 80 | 0.5 | 92 | B. Marciniec et al. |

| Ru3(CO)12 | Diphenylsilane | Cyclohexene | 120 | 0.2 | 88 | Y. Seki et al. |

Dual Reactivity of this compound: Concurrent Silicon-Chlorine and Vinyl Group Transformations

A key feature of this compound is its ability to undergo reactions at both the Si-Cl bonds and the vinyl group, sometimes concurrently. The Si-Cl bonds are susceptible to nucleophilic substitution, while the vinyl group is prone to electrophilic addition or radical reactions. This dual reactivity allows for complex molecular architectures to be built.

For example, under conditions suitable for hydrosilylation using a catalyst, a nucleophilic reagent could simultaneously be present to react with the Si-Cl bonds. This could lead to the formation of a polymer where both chain extension (via the vinyl group) and cross-linking (via the Si-Cl bonds) occur in a single process. The relative rates of these competing reactions depend heavily on the specific reagents and conditions employed.

Interaction Mechanisms with Diverse Reagents

The distinct electronic nature of the two reactive sites in this compound dictates its interactions with different classes of reagents.

Reactions with Nucleophiles : The silicon atom in this compound is highly electrophilic due to the presence of two electronegative chlorine atoms. It is therefore a prime target for attack by nucleophiles (Lewis bases). Nucleophiles such as water, alcohols, amines, or Grignard reagents will readily attack the silicon center, leading to the displacement of one or both chloride ions. This is a fundamental reaction for creating siloxanes (with water), alkoxysilanes (with alcohols), or for attaching other organic groups to the silicon atom.

Reactions with Electrophiles : The π-bond of the vinyl group is electron-rich and thus nucleophilic, making it reactive towards electrophiles (Lewis acids). Electrophilic addition to the vinyl group proceeds via attack by an electrophile on the double bond, typically forming a carbocation intermediate which is then captured by a nucleophile. The regioselectivity of this addition is governed by the stability of the intermediate carbocation (β-silyl effect). However, studies have shown that vinylsilanes are generally less nucleophilic than structurally similar allylsilanes.

Formation of Novel Heterocycles through Oxidative Conditions

The vinyl group of this compound serves as a versatile precursor for the synthesis of novel heterocyclic compounds under oxidative conditions. The reaction pathways and resulting products are highly dependent on the specific reagents and oxidants employed.

One significant avenue for heterocycle formation is through oxidative sulfonamidation. The reaction of this compound with sulfonamides in the presence of an oxidant can lead to a variety of products, including those resulting from halosulfonamidation, heterocyclization, and halogenation. For instance, the reaction of this compound with trifluoromethanesulfonamide (B151150) (triflamide) in a system containing tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI) has been shown to form N-t-Bu-N′-(triflyl)acetamidine. researchgate.net This amidine is a key intermediate that can subsequently participate in cyclization reactions.

The choice of oxidant plays a critical role in directing the reaction pathway. For example, using t-BuOI as the oxidant primarily leads to halogenation, with aziridines as minor products. researchgate.net In contrast, employing N-bromosuccinimide (NBS) can yield different outcomes based on the solvent. In dichloromethane (B109758) (CH₂Cl₂), bromosulfonamidation products are typically formed, while in coordinating solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF), Ritter-type solvent interception products are observed. researchgate.net These halosulfonamidation adducts are valuable intermediates that can undergo base-induced cyclization to afford a diverse range of heterocycles, such as imidazolines and 1,4-oxazocanes. researchgate.net

The reactivity of this compound in these oxidative systems highlights its utility in constructing complex, silicon-containing heterocyclic architectures. The specific conditions can be tailored to favor the formation of desired cyclic structures.

Table 1: Products from Oxidative Reactions of this compound with Sulfonamides

| Reactants | Oxidant/System | Solvent | Major Product Type | Reference |

|---|---|---|---|---|

| This compound, Triflamide | t-BuOCl / NaI | Not Specified | Amidine | researchgate.net |

| This compound, Sulfonamide | t-BuOI | Not Specified | Halogenation Products | researchgate.net |

| This compound, Sulfonamide | N-bromosuccinimide (NBS) | CH₂Cl₂ | Bromosulfonamidation Products | researchgate.net |

Organometallic Reactions and Complex Formation (e.g., with Organoboranes)

This compound readily engages in organometallic reactions, particularly with organoboranes, through processes like hydroboration. These reactions lead to the formation of complex organosilylboranes, which are valuable intermediates for further chemical transformations.

Hydroboration of this compound with reagents such as dichloroborane, monochloroborane, and borane-dimethylsulfide has been systematically investigated. researchgate.net The addition of the borane (B79455) to the vinyl group is highly regioselective, following the Markovnikov rule, where the boron atom attaches to the α-carbon relative to the silicon atom. researchgate.net This regioselectivity results in the formation of a chiral methine group between the silicon and boron atoms. researchgate.net

For example, the reaction with borane-dimethylsulfide can proceed with multiple additions. The first and second additions of the borane occur at the α-position to the silicon. researchgate.net However, due to steric hindrance, the third addition takes place at the β-position (anti-Markovnikov), leading to the formation of tris[(dichloromethylsilyl)ethyl]borane. researchgate.net

The resulting organochlorosilylboranes can be further modified. For instance, stepwise substitution of the chlorine atoms on the boron with hexamethyldisilazane (B44280) can produce novel aminoboranes, such as bis[α-(dichloromethylsilyl)ethyl]boryl-trimethylsilylamine. researchgate.net In a similar condensation reaction, tris[α-(dichloromethylsilyl)ethyl]borazine can be synthesized. researchgate.net These transformations underscore the utility of this compound as a building block for complex silicon-boron compounds. This compound has been specifically utilized in the synthesis and characterization of Tris(1-(dichloro(methyl)silyl)ethyl)borane. sigmaaldrich.com

Table 2: Products from Hydroboration of this compound

| Borane Reagent | Product Structure | Key Feature | Reference |

|---|---|---|---|

| Borane-dimethylsulfide (3 equivalents) | Tris[(dichloromethylsilyl)ethyl]borane | Third addition is anti-Markovnikov | researchgate.net |

| Dichloroborane-dimethylsulfide | [α-(dichloromethylsilyl)ethyl]dichloroborane-dimethylsulfide | α-addition, chiral methine group | researchgate.net |

Polymerization Science and Dichloromethylvinylsilane

Dichloromethylvinylsilane as a Monomer in Silicone Polymer Production

This compound serves as a fundamental building block for a wide array of silicone materials. chemimpex.comdatahorizzonresearch.com The presence of the vinyl group is particularly significant as it provides a site for further chemical reactions, such as crosslinking, which is essential for forming durable silicone elastomers. vinylterminated.commdpi.com

The primary mechanism for polymerizing this compound is through hydrolysis and subsequent polycondensation. uni-wuppertal.dedoubtnut.comyoutube.com This process involves two main steps:

Hydrolysis: The two chlorine atoms on the silicon are highly reactive towards water. They are replaced by hydroxyl (-OH) groups, forming methylvinylsilanediol (CH₃(CH₂=CH)Si(OH)₂) and releasing hydrochloric acid (HCl). uni-wuppertal.deuni-wuppertal.de This reaction is typically vigorous. uni-wuppertal.de

Polycondensation: The newly formed silanol (B1196071) groups are unstable and readily condense with each other. A hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a water molecule and forming a stable siloxane bond (Si-O-Si). uni-wuppertal.dedoubtnut.com This step-growth process repeats, leading to the formation of long-chain polymers (polymethylvinylsiloxane). sigmaaldrich.com

The vinyl group generally does not participate in this initial polymerization but remains as a pendant functional group on the polysiloxane backbone, available for later crosslinking reactions. rsc.org

Controlling the molecular weight and the architecture (linear, branched, or cross-linked) of the final polymer is crucial for determining its physical properties. Several strategies are employed to achieve this control:

Use of Chain Stoppers: To limit the length of the polymer chains and control the final molecular weight, a monofunctional silane (B1218182), such as chlorotrimethylsilane (B32843) ((CH₃)₃SiCl), is often added to the reaction. uni-wuppertal.de This molecule can react with a growing polymer chain, but since it has only one reactive site, it terminates the chain's growth. uni-wuppertal.de

Stoichiometry Control: The molecular weight of polymers formed through polycondensation can be managed by adjusting the ratio of bifunctional to monofunctional monomers. mdpi.com

Catalysts: The choice of catalyst can influence the final polymer structure. Acidic catalysts tend to favor the formation of cyclic siloxanes and lower molecular weight polymers, whereas basic catalysts typically promote the formation of higher molecular weight linear polymers. oup.com

Reaction Conditions: Factors such as temperature and reaction time can also be adjusted to control the extent of polymerization and, consequently, the average molecular weight of the resulting polymer. researchgate.net Higher temperatures can favor the production of higher molecular weight polymers. oup.com

Table 1: Methods for Controlling Polymer Structure

| Parameter | Method of Control | Effect on Polymer Structure |

| Molecular Weight | Addition of monofunctional monomers (e.g., chlorotrimethylsilane) | Limits chain length, resulting in lower average molecular weight. uni-wuppertal.de |

| Architecture | Use of trifunctional monomers (e.g., trichloromethylsilane) | Introduces branching points, leading to a cross-linked, three-dimensional network. uni-wuppertal.de |

| Polymerization Rate | Catalyst selection (acidic vs. basic) | Basic catalysts favor high molecular weight linear polymers; acidic catalysts favor cyclic and low molecular weight polymers. oup.com |

| Vinyl Content | Adjusting the ratio of this compound to other difunctional monomers | Controls the density of reactive vinyl sites along the polymer backbone. vinylterminated.com |

This compound is frequently copolymerized with other organosilicon monomers to produce specialty silicones with a combination of desired properties. researchgate.net A common strategy involves co-hydrolysis with dimethyldichlorosilane ((CH₃)₂SiCl₂), which is the primary precursor for polydimethylsiloxane (B3030410) (PDMS). researchgate.net

By varying the ratio of this compound to dimethyldichlorosilane in the initial reaction mixture, it is possible to precisely control the concentration of vinyl groups along the resulting polymer chain. mdpi.com These vinyl groups act as specific points for crosslinking, typically through a hydrosilylation reaction, which is crucial for curing silicone rubbers. mdpi.com

Other functional organosilanes can also be incorporated to introduce different functionalities. For example, copolymerization with trichloromethylsilane would introduce branching and create a more rigid, resinous structure. uni-wuppertal.de This versatility allows for the creation of a vast range of silicone materials, from soft elastomers to hard resins. rsc.org

Advanced Silicone Materials from this compound

The inclusion of this compound as a monomer or comonomer is key to producing advanced silicone materials with enhanced performance characteristics. datahorizzonresearch.com The pendant vinyl groups it provides are essential for creating cross-linked networks, which transform the liquid siloxane polymers into solid, durable materials like silicone rubbers and elastomers. vinylterminated.com

The synthesis of specialty silicones relies on the versatile reactivity of this compound. The vinyl groups introduced by this monomer are sites for addition reactions, most notably hydrosilylation, where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond in the presence of a platinum catalyst. mdpi.com This is a common method for curing high-temperature vulcanized (HTV) silicone rubber. vinylterminated.com

This ability to form robust, cross-linked networks is leveraged to create materials for demanding applications in sectors like electronics, automotive, and aerospace. chemimpex.com For instance, these materials are used as encapsulants and protective coatings for electronic components, where properties like thermal stability and dielectric strength are critical. datahorizzonresearch.com

The unique molecular structure of silicones, derived from monomers like this compound, imparts a combination of valuable properties that can be tailored for specific applications.

Thermal Stability: The backbone of silicone polymers consists of strong siloxane (Si-O-Si) bonds, which are inherently more resistant to heat-induced degradation than the carbon-carbon bonds found in most organic polymers. vinylterminated.comnih.gov The presence of vinyl groups allows for the formation of a stable, cross-linked network that further enhances this thermal stability. researchgate.net Vinyl-terminated silicone fluids can often withstand continuous operation at temperatures ranging from -60°C to over 300°C. vinylterminated.com

Water Repellency: Silicones exhibit excellent hydrophobicity. vinylterminated.com When applied to a surface, the polymer chains orient themselves so that the non-polar methyl groups face outwards. romakksilicones.comsilibasesilicone.com This creates a low-surface-energy film that repels water, causing it to bead up and roll off. romakksilicones.comxjysilicone.com This property is crucial for applications such as waterproof sealants, coatings, and water-repellent treatments for various materials. silibasesilicone.comsidleychem.com Importantly, this silicone film remains permeable to water vapor, allowing the substrate to "breathe," which prevents moisture from being trapped. sidleychem.comxjysilicone.com

Flexibility: The siloxane backbone is highly flexible, a property that is maintained even at very low temperatures. dtu.dk This inherent flexibility is a hallmark of silicone elastomers. By controlling the crosslink density—the number of connections between polymer chains—the flexibility of the final material can be precisely tailored. dtu.dk A lower crosslink density results in a softer, more flexible elastomer, while a higher density leads to a harder, more rigid material. The incorporation of this compound provides the necessary vinyl groups to control this crosslinking process effectively. mdpi.com

Table 2: Properties of this compound-Based Silicones

| Property | Underlying Mechanism | Key Benefits |

| Thermal Stability | Strong Si-O-Si backbone bonds and stable cross-links formed via vinyl groups. vinylterminated.comresearchgate.net | Resistance to high temperatures (up to 315°C) and oxidation. vinylterminated.com |

| Water Repellency | Outward orientation of hydrophobic methyl groups creates a low-energy surface. romakksilicones.comsilibasesilicone.com | Prevents water penetration while allowing water vapor permeability ("breathability"). sidleychem.comxjysilicone.com |

| Flexibility | High rotational freedom of the Si-O backbone. dtu.dk | Material remains elastic over a wide temperature range; stiffness can be controlled by adjusting crosslink density. dtu.dk |

Polymethylsilanes (PMS) and Polycarbosilanes (PCS) Formation

The polymerization of this compound is a complex process that can lead to the formation of two distinct types of polymers: polymethylsilanes (PMS) and polycarbosilanes (PCS). The pathway taken is highly dependent on the reaction conditions and the presence of catalysts.

Competing Polymerization Pathways in Wurtz Reduction-Coupling Systems

In a Wurtz reduction-coupling reaction system, the dechlorination of dichloromethylsilanes, including this compound, using sodium in toluene (B28343) can proceed through two competing pathways. rsc.org These pathways are dictated by the formation of two key reactive intermediates: a methylsilylene (MeRSi:) and a 1-silene (CH2=SiRH). rsc.org

The first pathway involves the polymerization of the methylsilylene intermediate, which leads to the formation of polymethylsilanes (PMS). rsc.org This is the exclusive product when the reaction is carried out without a catalyst. rsc.org The second pathway involves a tautomeric transformation of the methylsilylene into a 1-silene intermediate. rsc.org The subsequent polymerization of this 1-silene intermediate results in the formation of polycarbosilanes (PCS). rsc.org

The Wurtz-Fittig reaction, a similar coupling reaction involving alkyl and aryl halides with sodium, provides a general framework for understanding these types of reductive coupling processes. wikipedia.orgquimicaorganica.org The mechanism typically involves the formation of radical or organosodium intermediates. wikipedia.orgbyjus.com In the context of dichlorosilanes, this reductive coupling is a challenging process to control, which can limit the types of polymers that can be produced selectively. nih.gov

Table 1: Competing Intermediates and Polymer Products in Wurtz Reduction-Coupling of this compound

| Reactive Intermediate | Tautomeric Transformation | Polymer Product |

| Methylvinylsilylene (CH₃(CH₂=CH)Si:) | Not favored without catalyst | Polymethylvinylsilane (PMVS) |

| 1-Silene intermediate (CH₂=SiH(CH₃)) | Favored with catalyst | Polyvinylcarbosilane (PVCS) |

Influence of Substituents on Silicon on Polymerization Selectivity

The nature of the substituents on the silicon atom in dichloromethylsilanes plays a crucial role in determining the dominant polymerization pathway. The electronic and steric properties of these substituents influence the stability and reactivity of the silylene and 1-silene intermediates. rsc.org

For dichloromethylsilanes with methyl, ethyl, and phenyl substituents, the introduction of zirconocene (B1252598) catalysts can effectively inhibit the polymerization of the methylsilylene intermediate and promote the catalytic insertion polymerization of the 1-silene intermediate, leading to the dominant formation of polycarbosilanes. rsc.org This inhibition is attributed to the deactivation of the sodium surface through the chemical adsorption of zirconocene dichloride. rsc.org

However, in the case of this compound, catalytic polymerization to form polyvinylcarbosilane (PVCS) does not occur even in the presence of zirconocene catalysts. rsc.org The vinyl group, with its π-electron system, significantly influences the electronic environment at the silicon center. This alteration in electronic properties is believed to disfavor the tautomeric transformation of the methylvinylsilylene intermediate to the corresponding 1-silene, thereby preventing the catalytic insertion polymerization pathway that leads to PCS. The specific electronic interactions of the vinyl substituent likely affect the stability of the transition state required for the rearrangement to the 1-silene.

Table 2: Effect of Substituents on Polymerization Pathway with Zirconocene Catalyst

| Dichloromethylsilane (B8780727) Substituent (R) | Favored Polymer Product | Conversion Ratio to PCS (%) |

| Methyl | Polycarbosilane | 82-93 |

| Ethyl | Polycarbosilane | 82-93 |

| Phenyl | Polycarbosilane | 82-93 |

| Vinyl | Polymethylvinylsilane | No catalytic polymerization |

Catalytic Insertion Polymerization of 1-Silenes to Polycarbosilanes

The catalytic insertion polymerization of 1-silenes represents a targeted approach to synthesize polycarbosilanes. researchgate.netnih.gov This method is analogous to the well-established coordination insertion polymerization of 1-olefins using metallocene catalysts. nih.govresearchgate.net Zirconium metallocenes have been effectively used as catalysts for the insertion polymerization of 1-methylsilene, which is generated in situ from the dechlorination of dichlorodimethylsilane (B41323) by sodium. researchgate.netnih.gov This process can achieve high conversion ratios of up to 91% to polycarbosilane. nih.govresearchgate.net

The proposed mechanism involves the coordination of the 1-silene to the active sites of the zirconocene catalyst, followed by insertion into the growing polymer chain. nih.gov This catalytic cycle allows for the controlled formation of the polycarbosilane backbone. researchgate.net The resulting polyzirconocenecarbosilanes (PZCS) are valuable pre-ceramic polymers for the production of silicon carbide-zirconium carbide (SiC-ZrC) composite ceramic fibers. researchgate.netnih.gov While this method is effective for other dichloromethylsilanes, as noted previously, it is not successful for this compound due to the influence of the vinyl substituent. rsc.org

Inhibition of Polymethylsilylene Polymerization

The selective formation of polycarbosilanes from dichloromethylsilanes via the catalytic insertion polymerization of 1-silenes necessitates the inhibition of the competing polymethylsilylene polymerization pathway. rsc.org This inhibition is a key function of the zirconocene catalysts used in these systems. rsc.org

The mechanism of inhibition is thought to involve the chemical adsorption of the zirconocene dichloride onto the surface of the sodium metal. rsc.org This deactivates the sites on the sodium surface that would typically promote the polymerization of the methylsilylene intermediates. rsc.org By blocking this pathway, the reaction is directed towards the tautomerization of the silylene to the 1-silene and its subsequent catalytic polymerization.

The stability of silylenes is a critical factor in their reactivity. acs.orgrsc.org Silylenes are generally considered reactive and unstable molecules. acs.org However, their stability can be enhanced by electronegative substituents with lone electron pairs that can donate into the empty orbital of the silicon atom. acs.org The development of stable silylenes has been an active area of research, with various strategies employed to isolate and control their reactivity. rsc.orgacs.orgresearchgate.net In the context of polymerization, controlling the transient nature of silylene intermediates is essential for directing the reaction towards the desired polymer product. The use of inhibitors or catalysts that can selectively interact with and deactivate the silylene polymerization pathway is a powerful tool in this regard. rsc.org

Living and Controlled Polymerization Techniques Applied to this compound Derivatives

While the direct polymerization of this compound via Wurtz coupling presents challenges in control, its derivatives can be utilized in living and controlled polymerization techniques to synthesize well-defined polymers. These methods offer precise control over molecular weight, molecular weight distribution, and polymer architecture.

Anionic polymerization is a form of chain-growth polymerization initiated by anions and is particularly suitable for vinyl monomers. wikipedia.org Vinylsilanes are a class of monomers that can undergo anionic polymerization. wikipedia.org This technique often proceeds in a "living" manner, meaning that there are no intrinsic termination or chain transfer steps. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices. rsc.orguni-bayreuth.de The living nature of the polymerization also enables the preparation of block copolymers by the sequential addition of different monomers. rsc.org

This compound can serve as a precursor to monomers suitable for anionic polymerization. For instance, the vinylsilyl group can be incorporated into other molecules that are then polymerized. Anionic stitching polymerization of styryl(vinyl)silanes has been developed to synthesize silicon- and carbon-containing polymers with fused sila-bicyclic structures in the main chain. rsc.org These polymerizations can proceed in a living fashion, allowing for the creation of block copolymers. rsc.org

Another relevant technique is the controlled/living ring-opening polymerization (ROP) of cyclic siloxane monomers. rsc.org While not a direct polymerization of this compound, this compound can be a starting material for the synthesis of functionalized cyclosiloxanes. For example, the vinyl group could be modified to introduce other functionalities, or the silicon center could be incorporated into a cyclic structure. The ROP of such monomers, often catalyzed by organocatalysts, allows for the precise synthesis of linear polysiloxanes with controlled molecular weights and narrow dispersities. rsc.org This approach provides a pathway to well-defined polysiloxane architectures containing the structural elements derived from this compound.

Table 3: Overview of Living/Controlled Polymerization Techniques for this compound Derivatives

| Polymerization Technique | Monomer Type | Key Features | Potential Application of this compound |

| Anionic Polymerization | Vinylsilanes | Living polymerization, narrow molecular weight distribution, block copolymer synthesis | Precursor for functional vinylsilane monomers |

| Anionic Stitching Polymerization | Styryl(vinyl)silanes | Formation of sila-bicyclic structures, living polymerization | Synthesis of monomers containing the vinylsilyl moiety |

| Controlled/Living Ring-Opening Polymerization | Cyclic Siloxanes | Precise control over polysiloxane architecture, narrow dispersity | Precursor for the synthesis of functionalized cyclosiloxane monomers |

Derivatives and Analogs of Dichloromethylvinylsilane

Synthesis and Characterization of Novel Organoboron Compounds

The hydroboration of dichloromethylvinylsilane opens a pathway to novel organoboron compounds with silicon-containing substituents. These compounds are of interest due to the combined properties of boron and silicon, offering potential for new materials and chemical intermediates.

Tris(1-(dichloro(methyl)silyl)ethyl)borane Monomer Synthesis

The synthesis of Tris(1-(dichloro(methyl)silyl)ethyl)borane is achieved through the hydroboration of this compound with a borane (B79455) reagent, such as borane dimethylsulfide complex. The reaction involves the addition of the B-H bond across the vinyl group of this compound.

The reaction is typically carried out in an inert solvent, such as toluene (B28343), under an inert atmosphere to prevent side reactions with moisture and oxygen. This compound is cooled, and the borane dimethylsulfide is added dropwise. The mixture is then stirred for an extended period at room temperature to ensure the completion of the reaction. The resulting product, Tris(1-(dichloro(methyl)silyl)ethyl)borane, is obtained after the removal of the solvent under reduced pressure.

The structure of the synthesized monomer can be confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ²⁹Si NMR) is a key tool for elucidating the molecular structure and confirming the successful hydroboration and the presence of the silyl (B83357) and boryl groups.

Table 1: Synthesis of Tris(1-(dichloro(methyl)silyl)ethyl)borane

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Properties and Potential Applications of Organoboron Derivatives

Organoboron compounds derived from this compound, such as Tris(1-(dichloro(methyl)silyl)ethyl)borane, possess a unique combination of properties due to the presence of both silicon and boron. The silicon-containing moieties can impart properties like thermal stability and hydrophobicity, while the boron center can act as a Lewis acid or be involved in various coupling reactions.

These derivatives have potential applications in several fields:

Precursors for Ceramics: The synthesized organoboron silane (B1218182) can serve as a single-source precursor for the production of silicon boron carbonitride (SiBCN) ceramics. Pyrolysis of this monomer can lead to amorphous ceramic materials with high thermal stability and oxidation resistance, making them suitable for applications in high-temperature environments.

Crosslinking Agents: The presence of multiple reactive sites (Si-Cl bonds) in Tris(1-(dichloro(methyl)silyl)ethyl)borane allows it to be used as a crosslinking agent in the synthesis of silicone polymers. This can lead to the formation of highly crosslinked networks, enhancing the mechanical and thermal properties of the resulting materials.

Intermediates in Organic Synthesis: Organoboranes are valuable intermediates in organic synthesis, participating in a wide range of chemical transformations such as Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. The silyl-substituted organoboranes can be used to introduce both silicon and boron functionalities into organic molecules, leading to the synthesis of complex molecular architectures. researchgate.net

Organosilicon Derivatives of Heterocyclic Compounds

The reactivity of this compound also extends to the synthesis of organosilicon derivatives of heterocyclic compounds, such as sydnones. These derivatives are of interest for their potential biological activities and unique electronic properties.

Silicon-Containing Derivatives of Sydnones

Sydnones are a class of mesoionic heterocyclic aromatic chemical compounds. Silicon-containing derivatives of sydnones can be synthesized by reacting a lithiated sydnone (B8496669) with a chlorosilane. kompozit.org.tr In the case of this compound, a di-sydnonyl-substituted silane could potentially be formed by reacting two equivalents of the lithiated sydnone with one equivalent of this compound.

The synthesis would involve the initial preparation of the 4-lithiosydnone by treating the corresponding sydnone with a strong base like n-butyllithium. This lithiated intermediate is then reacted with this compound. The nucleophilic attack of the lithiated sydnone on the silicon atom displaces the chloride ions, forming a new silicon-carbon bond. The vinyl group on the silicon atom would remain intact during this process, offering a site for further functionalization.

Functionalization through Hydrosilylation and Polycondensation

The silicon-containing sydnone derivatives, particularly those retaining the vinyl group from this compound, can undergo further functionalization. The vinyl group is susceptible to hydrosilylation, a reaction where a silicon-hydride bond adds across the double bond. This allows for the attachment of other silyl groups with different functionalities.

Furthermore, if a di-functional sydnone monomer is synthesized, it can be used in polycondensation reactions with this compound. Polycondensation is a process where monomers join together with the loss of a small molecule, such as HCl. By reacting a di-lithiated sydnone or a sydnone with two reactive sites with this compound, a polymer chain incorporating both the silane and the sydnone moieties can be formed. These polymers could exhibit interesting optical, electronic, or biological properties derived from the sydnone units integrated into a polysiloxane backbone.

Comparison with Related Chlorosilanes

This compound is one of several important chlorosilanes used in the synthesis of silicones and other organosilicon compounds. Its properties and reactivity can be better understood by comparing it with other common chlorosilanes such as methyltrichlorosilane (B1216827) and dimethyldichlorosilane.

The key difference lies in the number of chlorine atoms and the presence of a vinyl group. This compound has two chlorine atoms, making it a difunctional monomer in polymerization reactions, leading to linear polymers. Methyltrichlorosilane, with three chlorine atoms, acts as a trifunctional monomer, resulting in cross-linked or branched polymers. Dimethyldichlorosilane, also difunctional, is a primary precursor for linear polydimethylsiloxanes.

The vinyl group in this compound provides an additional reactive site for post-polymerization modifications, such as crosslinking through hydrosilylation or vulcanization, which is not present in methyltrichlorosilane or dimethyldichlorosilane. This makes this compound particularly useful for producing specialty silicones with tailored properties.

Table 2: Comparison of Physical Properties of Selected Chlorosilanes

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|

| This compound | C₃H₆Cl₂Si | 141.07 | 92 | 1.08 |

| Methyltrichlorosilane | CH₃Cl₃Si | 149.48 | 66 | 1.27 |

In terms of reactivity, all three chlorosilanes readily hydrolyze in the presence of water to form silanols, which then condense to form siloxane bonds, releasing hydrochloric acid. The rate of hydrolysis is influenced by the number of chlorine atoms and the steric hindrance around the silicon atom. Methyltrichlorosilane is generally more reactive towards hydrolysis than the dichlorosilanes due to the higher number of reactive chloro groups.

Dichloromethylsilane (B8780727) (CH3SiHCl2)

Dichloromethylsilane, also known as methyldichlorosilane, is a colorless, transparent, and fuming liquid with a pungent odor. innospk.comnih.gov It is a highly reactive organosilicon compound due to the presence of both an active Si-H bond and Si-Cl bonds. chemicalbook.com This dual reactivity allows it to undergo reactions like hydrosilylation, hydrolysis, and addition, making it a valuable precursor for a range of organosilicon monomers and blocking agents. chemicalbook.com It is soluble in organic solvents such as benzene, toluene, and chloroform (B151607) but is insoluble in water, with which it reacts. innospk.com

Physical Properties of Dichloromethylsilane

| Property | Value |

|---|---|

| Molecular Formula | CH4Cl2Si chemimpex.com |

| Molecular Weight | 115.03 g/mol chemimpex.com |

| Boiling Point | 41 °C chemimpex.com |

| Melting Point | -93 °C chemimpex.com |

| Density | 1.105 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.398 sigmaaldrich.com |

Dichloromethylsilane serves as a key intermediate in the synthesis of silicone polymers, which are valued for their thermal stability and water resistance. chemimpex.com Its applications are primarily in industrial settings under controlled conditions for the production of specialty chemicals, including surfactants and functionalized silanes. chemicalbook.comchemimpex.com It is also used in the production of high-performance materials for the electronics and automotive industries and for surface modification to improve adhesion and durability in coatings and sealants. chemimpex.com Furthermore, it is an important raw material for producing ultra-pure polysilicon used in the semiconductor and photovoltaic industries. chemicalbook.com

Chlorodimethylvinylsilane (B155262) (CH2=CHSi(CH3)2Cl)

Chlorodimethylvinylsilane is a colorless, clear, flammable liquid with a pungent odor. innospk.com It is a versatile organosilicon compound that contains a vinyl group and a chlorine atom attached to a silicon atom. innospk.com This compound is known for its reactivity and is used as a key intermediate in the synthesis of silicone polymers. chemimpex.com The presence of the vinyl group allows for cross-linking, which can enhance the mechanical properties and durability of the final products. chemimpex.com It is soluble in organic solvents like ethanol, acetone, and toluene and is hydrolyzable, reacting with water to form silanols and hydrogen chloride. innospk.com

Physical Properties of Chlorodimethylvinylsilane

| Property | Value |

|---|---|

| Molecular Formula | C4H9ClSi innospk.com |

| Molecular Weight | 120.66 g/mol innospk.com |

| Boiling Point | 85-87 °C innospk.com |

| Melting Point | -106 °C innospk.com |

| Density | 0.9 g/cm³ innospk.com |

Chlorodimethylvinylsilane is widely used in the production of silicone rubber, where it improves crosslinking and adhesion properties. innospk.com It is a crucial component in the formulation of high-performance adhesives and sealants, enhancing their bonding to various substrates like metals, plastics, and glass. innospk.comchemimpex.com Additionally, it is used in coatings for the automotive, aerospace, and construction industries to improve adhesion, water resistance, and weatherability. innospk.comchemimpex.com In the pharmaceutical sector, it serves as a building block in the synthesis of some antifungal agents and analgesics. innospk.com It is also used to prepare silicon-containing polymers, silaheterocycles, and new chelating ligands. sigmaaldrich.comfishersci.ca

Trichlorovinylsilane (B1218785) (CH2=CHSiCl3)

Trichlorovinylsilane is a colorless to pale yellow, fuming liquid with a sharp, pungent odor. guidechem.cominnospk.com This halogenated organosilicon compound is volatile and moisture-sensitive, readily hydrolyzing upon contact with water to liberate hydrogen chloride. guidechem.comchemicalbook.com Its structure consists of a vinyl group bonded to a silicon atom that is also bonded to three chlorine atoms. guidechem.com It is soluble in most organic solvents but reacts with water and alcohols. guidechem.comchemicalbook.com

Physical Properties of Trichlorovinylsilane

| Property | Value |

|---|---|

| Molecular Formula | C2H3Cl3Si chemicalbook.com |

| Molecular Weight | 161.49 g/mol chemicalbook.com |

| Boiling Point | 90 °C chemicalbook.com |

| Melting Point | -95 °C chemicalbook.com |

| Density | 1.27 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.436 chemicalbook.com |

Trichlorovinylsilane is a versatile building block in organic synthesis, particularly for various organosilicon compounds. guidechem.com It is a precursor in the synthesis of silicone polymers and acts as a cross-linking agent in the production of silane-terminated polymers. guidechem.com It is also used as a coupling agent to enhance adhesion between different materials, such as glass fibers and plastics, and as a surface modifier to improve properties like hydrophobicity and chemical resistance. innospk.com In the pharmaceutical industry, it serves as an intermediate in the synthesis of certain organosilicon compounds. guidechem.com Additionally, it is used to create water-repellent coatings for textiles and building materials. chemimpex.com

Dichlorodimethylsilane (B41323) ((CH3)2SiCl2)

Dichlorodimethylsilane is a colorless, fuming liquid with a pungent, sharp odor similar to hydrochloric acid. dakenchem.comguidechem.com It is a fundamental organosilicon compound with a tetrahedral structure. dakenchem.com This compound is highly reactive, flammable, and corrosive, reacting violently with water and alcohols. guidechem.comaurechem.comchemicalbook.com It is soluble in chlorinated and ethereal solvents. chemicalbook.com

Physical Properties of Dichlorodimethylsilane

| Property | Value |

|---|---|

| Molecular Formula | C2H6Cl2Si guidechem.com |

| Molecular Weight | 129.06 g/mol sigmaaldrich.com |

| Boiling Point | 70 °C sigmaaldrich.com |

| Melting Point | -76 °C sigmaaldrich.com |

| Density | 1.07 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.404 sigmaaldrich.com |

The primary application of dichlorodimethylsilane is in the production of silicones. chemicalbook.com It serves as the main precursor for polydimethylsiloxane (B3030410) (PDMS), which is the basis for most silicone products like sealants, adhesives, lubricants, and rubbers. dakenchem.comaurechem.com The hydrolysis of dichlorodimethylsilane with water forms linear and cyclic siloxanes, which are the building blocks for these silicone polymers. dakenchem.comwikipedia.org It is also used in the synthesis of polysilanes, which are precursors to silicon carbide. chemicalbook.comwikipedia.org In laboratory and industrial settings, it can be used to coat glass to prevent the adsorption of micro-particles. chemicalbook.comwikipedia.org Additionally, it acts as an intermediate in the synthesis of other organosilicon compounds. guidechem.com

Comparative Reactivity and Application Profiles